5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Tetramethylphenyl Group: The tetramethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with 2,3,5,6-tetramethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, resulting in the formation of pyrazoline derivatives or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzophenone.
Reduction: Formation of pyrazoline derivatives or alcohols.
Substitution: Introduction of functional groups like nitro, halogen, or alkyl groups.
Scientific Research Applications
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethylphenylboronic acid: Shares the tetramethylphenyl group but differs in the functional group attached to the aromatic ring.
1H-pyrazole-3-carboxylic acid: Lacks the tetramethylphenyl group, resulting in different chemical properties and applications.
Tetramethylpyrazole: Contains the pyrazole ring and methyl groups but lacks the carboxylic acid functionality.
Uniqueness
5-(2,3,5,6-Tetramethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of the tetramethylphenyl group and the pyrazole ring with a carboxylic acid functionality
Properties
IUPAC Name |
3-(2,3,5,6-tetramethylphenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-7-5-8(2)10(4)13(9(7)3)11-6-12(14(17)18)16-15-11/h5-6H,1-4H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAPIRAFFQXPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NNC(=C2)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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